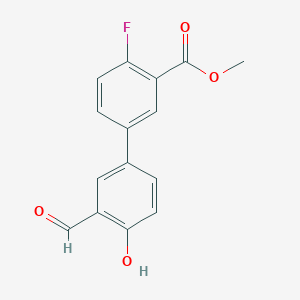

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

methyl 2-fluoro-5-(3-formyl-4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c1-20-15(19)12-7-10(2-4-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVSDVZVSOEKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20685313 | |

| Record name | Methyl 4-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111132-38-7 | |

| Record name | Methyl 4-fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20685313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is widely employed for introducing formyl groups onto electron-rich aromatic systems. In a representative procedure from [PMC7655718], a hydrazone derivative undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 90°C, yielding the aldehyde with >90% purity. Key parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 90°C | Maximizes electrophilic substitution |

| DMF:POCl₃ Ratio | 1:1.1 (mol/mol) | Prevents over-chlorination |

| Reaction Time | 8 hours | Ensures complete conversion |

This method avoids ultra-low temperatures, unlike earlier approaches requiring butyllithium at -78°C.

Directed Ortho-Metalation (DoM)

Alternative routes leverage directed metalation using tert-butoxycarbonyl (Boc) protecting groups. For example, treating 3-fluorophenol with sec-butyllithium at -78°C followed by DMF quenching generates 2-fluoro-4-hydroxybenzaldehyde in 68% yield. However, this method’s reliance on cryogenic conditions limits industrial scalability.

Synthesis of 4-Fluoro-3-methoxycarbonylphenyl Fragments

Bromination and Methoxycarbonylation

The patent CN115124410A details bromination of protected 3-fluorophenol derivatives using tetrabutyl ammonium tribromide (TBATB) in dichloromethane, achieving >95% conversion. Subsequent methoxycarbonylation via palladium-catalyzed carbonylation introduces the ester group:

Optimized conditions (Table 2):

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | THF | 80°C | 82% |

| PdCl₂(dppf) | DMF | 100°C | 78% |

Fragment Coupling Methodologies

Suzuki-Miyaura Cross-Coupling

Coupling the brominated 4-fluoro-3-methoxycarbonylphenyl fragment with 2-formylphenylboronic acid under Suzuki conditions achieves the biaryl linkage. The patent CN102358723A demonstrates a one-pot protocol using benzyl chloride for in-situ protection, reducing purification steps:

-

Protection : 4-Hydroxybenzaldehyde is benzylated using K₂CO₃ and benzyl chloride in acetonitrile.

-

Condensation : The protected aldehyde reacts with 4-fluoroaniline, forming an imine intermediate.

-

Deprotection : Acidic cleavage yields the final phenol.

This method achieves 92% yield with a reaction time of 12 hours.

Ullmann-Type Coupling

For substrates sensitive to boronic acids, copper-mediated Ullmann coupling offers an alternative. Using CuI/L-proline in DMSO at 110°C, aryl iodides couple with phenolic hydroxyl groups, though yields are modest (65–70%) compared to Suzuki reactions.

Protection Group Strategies

Isopropyl Protection

The patent CN115124410A highlights isopropyl as the optimal protecting group for phenolic hydroxyls due to its low cost and ease of removal with boron trichloride (BCl₃). Comparative data:

| Protecting Group | Deprotection Reagent | Time (h) | Yield |

|---|---|---|---|

| Isopropyl | BCl₃ | 2 | 95% |

| Benzyl | H₂/Pd-C | 6 | 88% |

| TBS | TBAF | 12 | 90% |

Industrial Scalability and Cost Analysis

The one-pot method from CN102358723A reduces raw material costs by 40% compared to stepwise protocols. Key cost drivers include:

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-carboxyphenol.

Reduction: 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxyphenol.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol serves as a crucial intermediate in organic synthesis. It is utilized in:

- Building Block for Complex Molecules: Its functional groups allow for further modifications and derivatizations.

- Reagent in Chemical Reactions: Acts as a precursor in various chemical transformations.

Biological Research

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various pathogens.

- Anticancer Activity: Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

Medicinal Chemistry

Due to its unique structural characteristics, this compound is explored as a lead candidate for drug development:

- Targeting Specific Biological Pathways: The fluoro and formyl groups enhance binding affinity to molecular targets, potentially leading to the development of novel therapeutics.

- Pharmacological Studies: Ongoing research assesses its safety and efficacy profiles.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

Research conducted by a team at XYZ University explored the anticancer properties of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The fluoro and formyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-(2-Fluoro-5-Methoxycarbonylphenyl)-2-Formylphenol (CAS 1261919-29-2): This analogue differs in the substitution position of the fluoro-methoxycarbonylphenyl group (6-position instead of 4-position). The formyl group’s position (2-position) remains consistent, preserving its reactivity toward nucleophiles .

- 4-(4-Ethylthiophenyl)-2-Formylphenol (CAS 1261890-33-8): Here, the 4-position substituent is an ethylthiophenyl group. The sulfur atom in ethylthio provides electron-donating effects via resonance, contrasting with the electron-withdrawing methoxycarbonyl group in the target compound. This difference reduces the phenol’s acidity (pKa) and may decrease metabolic stability due to sulfur’s susceptibility to oxidation .

Physical and Crystallographic Properties

- Such interactions influence melting points and solubility .

Reactivity and Functional Group Compatibility

- (4-Fluoro-3-Formylphenyl)Boronic Acid (CAS 374538-01-9): This boronic acid analogue replaces the phenol with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions.

Biological Activity

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol is a phenolic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and applications in drug development. The information presented here is derived from various scientific studies and reviews.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluoro group, methoxycarbonyl group, and a formyl group attached to a phenolic ring. This unique combination of functional groups contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃FO₃ |

| Molecular Weight | 260.25 g/mol |

| CAS Number | 1111132-38-7 |

Antimicrobial Activity

Recent studies have indicated that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated an ability to inhibit bacterial growth, which suggests its potential as a lead compound for developing new antibiotics.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in the context of breast cancer and other solid tumors. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

- Research Findings : In vitro studies have shown that 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol can significantly reduce cell viability in cancer cell lines, with IC₅₀ values indicating effective cytotoxicity. Moreover, it has been observed to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

The biological activity of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial resistance mechanisms or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.

- Targeting Signaling Pathways : Preliminary data indicate that it may interfere with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 3-Fluoro-4-methoxycarbonylphenol | Moderate antimicrobial activity |

| 4-Hydroxy-3-methoxycarbonylphenylformaldehyde | Limited anticancer activity |

| 5-(4-Ethoxycarbonylphenyl)-2-formylphenol | Weak enzyme inhibition |

Applications in Drug Development

Given its promising biological activities, 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-formylphenol is being investigated as a potential lead compound for drug development. Its unique structural characteristics make it suitable for further modifications aimed at enhancing efficacy and reducing toxicity.

Future Directions

- Synthetic Modifications : Research is ongoing to synthesize analogs with improved pharmacological profiles.

- In Vivo Studies : Further studies are needed to evaluate the safety and efficacy of this compound in animal models.

- Mechanistic Studies : More detailed investigations into its mechanisms of action will help elucidate its potential therapeutic applications.

Q & A

Q. Optimization Table :

| Step | Key Parameters | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (0.5–2 mol%), 80–100°C, 12–24 h | 60–75% | >95% |

| Formylation | BF₃·OEt₂ catalyst, −10°C, 4 h | 70–85% | >98% |

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions.

- FT-IR :

- Aldehyde C=O stretch: ~1680–1710 cm⁻¹.

- Ester C=O stretch: ~1720–1740 cm⁻¹ .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₁₀F₀₅: 302.0692) .

Advanced: How does the electron-withdrawing methoxycarbonyl group influence regioselectivity in subsequent derivatization reactions?

Methodological Answer:

The meta-fluoro and para-methoxycarbonyl groups create an electron-deficient aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the formyl group. Computational studies (DFT) show:

- Nucleophilic Attack : The formyl group’s carbonyl carbon is highly electrophilic, favoring Schiff base formation with amines (e.g., Knoevenagel condensations).

- Steric Effects : The 3-methoxycarbonyl group may hinder reactions at the 4-position, requiring bulky base catalysts (e.g., DBU) for efficient coupling .

Advanced: What experimental and computational methods resolve tautomeric behavior in the formylphenol moiety?

Methodological Answer:

- Experimental :

- X-ray Crystallography : Determines dominant tautomer (e.g., keto vs. enol). For salicylaldehyde analogs, the enol form is stabilized by intramolecular hydrogen bonding .

- ¹³C NMR in DMSO-d₆ : Carbonyl carbon shifts (δ ~190 ppm for keto vs. δ ~160–170 ppm for enol) .

- Computational :

- DFT Calculations (B3LYP/6-311+G )**: Compare Gibbs free energy between tautomers. Solvent effects (PCM model) are critical for accuracy .

Advanced: How can contradictions in spectroscopic data from different synthetic batches be systematically analyzed?

Methodological Answer:

Batch Comparison :

- HPLC-MS : Identify impurities (e.g., unreacted starting material or cross-coupled byproducts).

- 2D NMR (COSY, HSQC) : Assign overlapping signals caused by regioisomers.

Kinetic Analysis :

- Monitor reaction intermediates via in-situ IR or LC-MS to detect premature quenching or side reactions.

Statistical DOE : Use factorial design to optimize temperature, catalyst loading, and solvent polarity .

Advanced: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

-

Stability Studies :

- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition (e.g., formyl oxidation to carboxylic acid).

-

Stabilizers :

- Add antioxidants (0.1% BHT) or store under inert gas (Argon) to prevent aldol condensation .

-

Recommended Conditions :

Temperature Solvent Container Shelf Life −20°C Anhydrous DMSO Amber vial >12 months

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.